molecular formula C22H37NO5 B10781933 Aphidicolin glycinate

Aphidicolin glycinate

Cat. No.: B10781933
M. Wt: 395.5 g/mol
InChI Key: IOASYARYEYRREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aphidicolin glycinate is a derivative of aphidicolin, a natural tetracyclic diterpenoid produced by the mold Cephalosporium aphidicola. Aphidicolin is known for its potent inhibition of DNA polymerase α and δ, making it a valuable tool in nucleic acid research and cancer treatment. This compound, a water-soluble ester of aphidicolin, was developed to overcome the poor solubility of aphidicolin and enhance its clinical applicability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aphidicolin glycinate involves the esterification of aphidicolin with glycine. The process typically includes the activation of the carboxyl group of aphidicolin, followed by its reaction with glycine under controlled conditions. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Cephalosporium aphidicola to produce aphidicolin, followed by its chemical modification to form this compound. The fermentation process is optimized to maximize the yield of aphidicolin, and the subsequent chemical synthesis is scaled up using industrial reactors and purification systems to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Aphidicolin glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Aphidicolin glycinate has a wide range of scientific research applications:

Mechanism of Action

Aphidicolin glycinate exerts its effects by specifically inhibiting DNA polymerase α and δ. It binds to the active site of these enzymes, blocking the incorporation of deoxyribonucleotide triphosphates (dNTPs) into the growing DNA strand. This inhibition halts DNA replication, leading to cell cycle arrest at the S phase. The molecular targets of this compound include the catalytic subunits of DNA polymerase α and δ, and its action involves the disruption of the DNA synthesis machinery .

Comparison with Similar Compounds

Aphidicolin glycinate is unique among aphidicolin derivatives due to its enhanced solubility and clinical potential. Similar compounds include:

This compound stands out due to its improved solubility, making it more suitable for clinical applications compared to its parent compound and other derivatives .

Properties

Molecular Formula

C22H37NO5

Molecular Weight

395.5 g/mol

IUPAC Name

[5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate

InChI

InChI=1S/C22H37NO5/c1-19(12-24)16-4-3-14-9-15-10-21(14,20(16,2)6-5-17(19)25)7-8-22(15,27)13-28-18(26)11-23/h14-17,24-25,27H,3-13,23H2,1-2H3

InChI Key

IOASYARYEYRREA-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O

solubility

H20 100 (mg/mL)
MeOH 100 (mg/mL)
CHC13 < 0.001 (mg/mL)

Origin of Product

United States

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